molecular formula C13H21N3O2 B2495928 N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014067-71-0

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2495928
CAS No.: 1014067-71-0
M. Wt: 251.33
InChI Key: DFKDVCRSEGYRNZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multi-step synthetic routes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as transition-metal catalysis and photoredox reactions are frequently used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and ethyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclopentyl-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKDVCRSEGYRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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